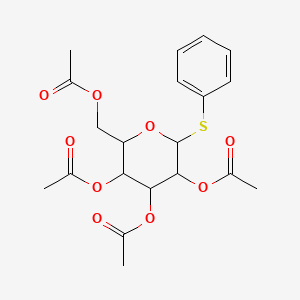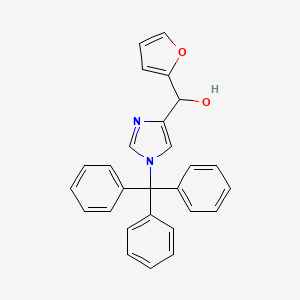
2-Bromo-5-Nitrothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-Nitrothiophene is a heteroaryl halide that belongs to the class of thiophene derivatives. It is characterized by the presence of a bromine atom at the second position and a nitro group at the fifth position on the thiophene ring. This compound is known for its significant role in the synthesis of various organic materials and its applications in scientific research .
Méthodes De Préparation
2-Bromo-5-Nitrothiophene can be synthesized from thiophene through a two-step process involving bromination followed by nitration The bromination of thiophene is typically carried out using bromine or a bromine source in the presence of a catalyst, such as iron or aluminum bromide
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve efficient and cost-effective synthesis.
Analyse Des Réactions Chimiques
2-Bromo-5-Nitrothiophene undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom in this compound can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions. Common reagents for these reactions include sodium hydride, potassium carbonate, and palladium catalysts.
-
Reduction Reactions: : The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst, or using chemical reductants such as tin(II) chloride or iron powder.
-
Oxidation Reactions: : Although less common, the thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones. These reactions typically require strong oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiophene derivatives, while reduction reactions produce amino-substituted thiophenes.
Applications De Recherche Scientifique
2-Bromo-5-Nitrothiophene has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules, including oligothiophene precursors for generating chromophores . These chromophores are important in the development of organic semiconductors and optoelectronic devices.
-
Biology and Medicine: : Derivatives of this compound have been explored for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound itself serves as a starting material for the synthesis of biologically active molecules.
-
Industry: : In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also employed in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action of 2-Bromo-5-Nitrothiophene and its derivatives depends on the specific application and the molecular targets involved. In the context of organic electronics, the compound acts as a precursor for the synthesis of conjugated systems that exhibit desirable electronic properties. These systems can interact with light and electrical fields, making them suitable for use in optoelectronic devices.
In biological applications, the nitro group in this compound can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets involved can vary depending on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
2-Bromo-5-Nitrothiophene can be compared with other thiophene derivatives, such as:
-
2-Bromo-3-Nitrothiophene: : Similar to this compound, but with the nitro group at the third position. This positional isomer may exhibit different reactivity and properties.
-
2-Chloro-5-Nitrothiophene: : This compound has a chlorine atom instead of bromine. The presence of chlorine can influence the compound’s reactivity and the types of reactions it undergoes.
-
2-Bromo-5-Methylthiophene: : In this derivative, the nitro group is replaced by a methyl group. This change can significantly alter the compound’s electronic properties and its applications.
The uniqueness of this compound lies in the combination of the bromine and nitro substituents, which confer specific reactivity and make it a valuable intermediate in organic synthesis and material science.
Propriétés
Numéro CAS |
13198-50-1 |
|---|---|
Formule moléculaire |
C8H11NO2S |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




